(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Description

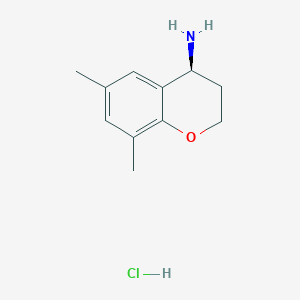

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11;/h5-6,10H,3-4,12H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWDBMGTFMHGPX-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCO2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)[C@H](CCO2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 6,8-dimethyl-2H-chromen-4-one with an amine source in the presence of hydrochloric acid can yield the desired product. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One-pot, multi-component reactions are often employed to streamline the synthesis process. These methods can include the use of microwave irradiation to accelerate the reaction and improve yields. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ in substituent groups, stereochemistry, and electronic properties. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects

- Methyl vs. Fluoro Groups: Methyl groups (as in the target compound) enhance lipophilicity and metabolic stability but may introduce steric hindrance.

- Ethyl Substitution : The ethyl group in increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

- Stereochemical Variations : The S-configuration in the target compound contrasts with the R-configuration in analogs like and . Enantiomeric differences often lead to divergent pharmacological profiles, as seen in many chiral drugs .

Biological Activity

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, a derivative of benzopyran, has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antidiabetic, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Information

The molecular formula of (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is with a molecular weight of approximately 195.69 g/mol. The compound's structure is characterized by a benzopyran core substituted with methyl groups and an amine functional group.

1. Antidiabetic Activity

Research has indicated that compounds related to benzopyran exhibit antidiabetic properties. A study on similar derivatives showed that they can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. Specifically, the compounds demonstrated the ability to modulate glucose uptake in pancreatic β-cells without significantly affecting insulin secretion .

2. Myorelaxant Effects

The compound has been evaluated for its myorelaxant activity in various animal models. In one study, derivatives of benzopyran were shown to relax uterine smooth muscle effectively. The presence of specific substituents at the 6-position of the dihydrobenzopyran ring was crucial for enhancing this activity .

| Compound | Activity | Notes |

|---|---|---|

| (4S)-6,8-dimethyl-3,4-dihydro-2H-benzopyran | Myorelaxant | Effective on rat uterus |

| 6-Bromo derivatives | Stronger myorelaxant | Selectivity towards uterine smooth muscle |

3. Neuroprotective Effects

Preliminary studies suggest that benzopyran derivatives may offer neuroprotective benefits. These compounds have been associated with reduced oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Study 1: Myorelaxant Activity

In an experimental setup involving rat uterine tissues, (4S)-6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine hydrochloride was administered at varying doses. The results indicated a dose-dependent relaxation effect on the uterine smooth muscle, suggesting potential applications in treating dysmenorrhea or other uterine disorders.

Case Study 2: Antidiabetic Properties

A pharmacological assessment involving diabetic rats treated with (4S)-6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine hydrochloride revealed significant reductions in fasting blood glucose levels compared to control groups. The compound's mechanism appears to involve enhanced GLUT4 translocation to the cell membrane in muscle tissues .

Q & A

Q. What are the key structural features of (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how are they confirmed experimentally?

- Methodological Answer : The compound contains a chiral benzopyran core with a 4S stereocenter, an amine group at position 4, and methyl substituents at positions 6 and 7. Structural confirmation involves:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, including methyl group positions and diastereotopic protons in the dihydrobenzopyran ring .

- X-ray Crystallography : Resolves absolute stereochemistry (4S configuration) and hydrogen-bonding patterns in the crystalline hydrochloride salt .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₁H₁₆ClNO) and isotopic pattern .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Critical steps include:

- Chiral Resolution : Use of (S)-specific catalysts or chiral auxiliaries during amine formation to ensure enantiomeric purity .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediates, minimizing side products like diastereomers or N-alkylated byproducts .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity by removing unreacted precursors .

Q. What analytical techniques are recommended for assessing the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months, then analyze degradation products via LC-MS .

- pH-Dependent Solubility Studies : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions (e.g., refrigeration at 4°C in inert atmospheres) .

Advanced Research Questions

Q. How can enantiomeric purity of the 4S configuration be validated, and what are the implications of contamination with the 4R isomer?

- Methodological Answer :

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers. Quantify 4R contamination down to 0.1% .

- Pharmacological Impact : Even minor 4R contamination may alter binding affinity to biological targets (e.g., GPCRs or ion channels), necessitating strict enantiomeric control in structure-activity relationship (SAR) studies .

Q. What strategies can mitigate discrepancies between computational predictions (e.g., QSAR) and experimental binding data for this compound?

- Methodological Answer :

- Docking Refinement : Incorporate molecular dynamics simulations to account for ligand flexibility and solvation effects, which QSAR may overlook .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics under physiological conditions .

Q. How can researchers design analogs to improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 6,8-dimethyl groups with trifluoromethyl or cyclopropyl moieties to reduce cytochrome P450-mediated oxidation .

- Pro-drug Strategies : Introduce ester or carbamate groups at the amine to enhance permeability, with enzymatic cleavage in target tissues .

Q. What environmental fate studies are required to assess ecological risks during preclinical development?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (ready biodegradability) to evaluate microbial breakdown in wastewater .

- Aquatic Toxicity Testing : Conduct Daphnia magna or algae growth inhibition tests to determine EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.